REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[CH3:9][S:10]S(C)(=O)=O>CO>[CH:2]([NH2:1])([CH3:7])[CH3:3].[CH3:9][S:10][S:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
94 μL
|
Type
|
reactant
|
Smiles
|
CSS(=O)(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
eluted with methanol
|
Type
|
CONCENTRATION
|
Details
|
The basic eluents were concentrated in vacuo to a yellow oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
|
Type
|
product
|
Smiles
|
CSSC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 163.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[CH3:9][S:10]S(C)(=O)=O>CO>[CH:2]([NH2:1])([CH3:7])[CH3:3].[CH3:9][S:10][S:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
94 μL
|
Type
|
reactant
|
Smiles
|
CSS(=O)(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
eluted with methanol
|
Type
|
CONCENTRATION
|
Details
|
The basic eluents were concentrated in vacuo to a yellow oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
|
Type
|
product
|
Smiles
|
CSSC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 163.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[CH3:9][S:10]S(C)(=O)=O>CO>[CH:2]([NH2:1])([CH3:7])[CH3:3].[CH3:9][S:10][S:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
94 μL
|
Type
|
reactant
|
Smiles
|
CSS(=O)(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
eluted with methanol
|
Type
|
CONCENTRATION
|
Details
|
The basic eluents were concentrated in vacuo to a yellow oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
|
Type
|
product
|
Smiles
|
CSSC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 163.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[CH3:9][S:10]S(C)(=O)=O>CO>[CH:2]([NH2:1])([CH3:7])[CH3:3].[CH3:9][S:10][S:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
94 μL
|
Type
|
reactant
|
Smiles
|
CSS(=O)(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
eluted with methanol
|
Type
|
CONCENTRATION
|
Details
|
The basic eluents were concentrated in vacuo to a yellow oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
|
Type
|
product
|
Smiles
|
CSSC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 163.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |